1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone
Description
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone is a halogenated acetophenone derivative characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine atoms at the 2- and 4-positions. The trifluoroethanone group (-COCF₃) enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H2ClF5O |
|---|---|
Molecular Weight |
244.54 g/mol |
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-5-4(10)2-1-3(6(5)11)7(15)8(12,13)14/h1-2H |
InChI Key |
WFRYDXKMJRCJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Trifluoroacetylation via Ruppert’s Reagent
A well-established method involves the nucleophilic addition of trifluoromethyltrimethylsilane (TMS-CF3, Ruppert’s reagent) to aromatic esters or aldehydes, followed by oxidation to the trifluoroethanone:
- Starting from 3-chloro-2,4-difluorobenzaldehyde or corresponding ester derivatives.
- Treatment with TMS-CF3 under anhydrous conditions in the presence of fluoride ion sources to generate a trifluoromethylated intermediate.
- Subsequent oxidation yields the trifluoroethanone functionality.
This method is advantageous for its selectivity and ability to introduce the trifluoromethyl group under mild conditions, but requires careful control of moisture and reaction parameters to avoid side reactions.
Organometallic Coupling with Ethyl Trifluoroacetate
Another approach involves the formation of an organometallic intermediate from halogenated aromatic precursors, which then reacts with ethyl trifluoroacetate to introduce the trifluoroacetyl group:
- Preparation of an aryl magnesium or aryl lithium species from a 3-chloro-2,4-difluorophenyl halide (e.g., bromide).
- Reaction of this organometallic intermediate with ethyl trifluoroacetate at low temperature (-15°C) to form the corresponding trifluoroacetylated compound.
- Work-up and purification steps yield the target ketone.
This method has been demonstrated using magnesium or lithium reagents with lithium chloride as an additive to improve reaction efficiency and selectivity. The reaction is typically quenched with aqueous ammonium chloride and extracted with organic solvents.
Halogenation and Subsequent Functional Group Transformations
In some synthetic routes, the aromatic ring is first halogenated to install chlorine and fluorine substituents at the desired positions, followed by introduction of the trifluoroethanone group:
- Starting from a difluorophenyl precursor, selective chlorination at the 3-position is performed using reagents such as fuming sulfuric acid and fuming nitric acid under controlled temperature.
- The chlorinated intermediate is then subjected to trifluoroacetylation either by direct electrophilic substitution or via organometallic intermediates as described above.
- Purification by crystallization or chromatography yields the pure ketone.
This approach requires careful control of reaction conditions to achieve regioselective halogenation and avoid over-substitution.
Typical Reaction Conditions and Yields
Notes on Purity and Characterization
- The final compound is typically obtained as a crystalline solid with high purity (up to 97% by ^1H NMR analysis).
- Characterization includes NMR spectroscopy, HPLC purity analysis, and mass spectrometry to confirm the structure and halogenation pattern.
- The presence of multiple fluorine atoms and chlorine requires careful interpretation of NMR spectra due to coupling constants and chemical shifts.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic trifluoroacetylation (Ruppert’s reagent) | 3-chloro-2,4-difluorobenzaldehyde or ester | TMS-CF3, fluoride ion | Mild conditions, selective | Sensitive to moisture, requires oxidation step |
| Organometallic coupling with ethyl trifluoroacetate | 3-chloro-2,4-difluorophenyl halide | Mg or Li, LiCl, ethyl trifluoroacetate | Direct introduction of trifluoroacetyl, scalable | Requires inert atmosphere, moderate yield |
| Halogenation followed by electrophilic substitution | Difluorophenyl precursor | Fuming sulfuric acid, fuming nitric acid | High purity product | Harsh reagents, regioselectivity challenges |
Chemical Reactions Analysis
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Differences and Implications
Substituent Effects :
- Electron-Withdrawing Groups : The 3-Cl, 2,4-F substitution in the main compound enhances electrophilicity compared to hydroxylated analogs (e.g., CAS 65239-93-2), which may reduce reactivity but improve solubility .
- Steric Hindrance : Bulky groups like -CF₃ (CAS 1125812-58-9) hinder nucleophilic attacks, making such derivatives more stable under harsh conditions .
Physical State :
- Liquids (e.g., CAS 1190865-44-1) are preferable for industrial-scale reactions, while solids (e.g., CAS 65239-93-2) require specialized purification .
Biological Activity :
- Chloro-fluoro derivatives are more likely to penetrate lipid membranes, enhancing bioavailability in veterinary applications .
Biological Activity
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated ketone with potential biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClFO
- Molecular Weight : 253.59 g/mol
- CAS Number : 1116681-98-1
The compound features a trifluoroethanone moiety, which is known for its reactivity and potential to interact with biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of multiple fluorine atoms enhances lipophilicity and may influence the compound's ability to penetrate cellular membranes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It could influence G-protein coupled receptor (GPCR) signaling, affecting cellular responses.
Antimicrobial Properties
Research has indicated that fluorinated compounds often exhibit antimicrobial properties. A study focusing on similar fluorinated ketones showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Fluorinated compounds are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Johnson et al., 2024 | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Findings : The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.
-
Anticancer Research
- Objective : Investigate the cytotoxic effects on various cancer cell lines.
- Results : Significant reduction in cell viability was observed in MCF-7 and A549 cells at concentrations above 10 µM, suggesting potential as a lead compound for further development.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone in laboratory-scale settings?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and a substituted benzene derivative. For example, halogenated benzene precursors (e.g., 3-chloro-2,4-difluorobenzene) react with trifluoroacetyl chloride under catalysis by Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Reaction conditions (e.g., 0–5°C, 12–24 h) are critical to avoid side reactions like over-acylation. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
Alternative Route:
A Suzuki-Miyaura cross-coupling approach may be employed for aryl halide intermediates. For instance, coupling a boronic acid derivative with a trifluoroacetyl-substituted aryl halide using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane/water (9:1 v/v) at 100°C yields the target compound. Reaction progress is monitored via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect aromatic proton signals between δ 7.2–8.1 ppm (split due to Cl/F substituents) and absence of impurities (e.g., residual solvent peaks).
- ¹⁹F NMR: Distinct signals for CF₃ (~-60 ppm) and aryl-F groups (-110 to -120 ppm).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm; retention time ~8.2 min.
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 276.5 (C₈H₃ClF₅O⁺) confirms molecular weight .
Advanced: What computational methods are suitable for predicting the reactivity of the trifluoroethanone moiety in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electrophilicity of the carbonyl carbon. Key parameters:
- Electrostatic Potential Maps: Highlight electron-deficient regions (CF₃ group enhances electrophilicity).
- Frontier Molecular Orbitals (FMOs): LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack.
QM/MM Simulations (e.g., Gaussian/AMBER) are used to study reaction pathways, such as ketone reduction by alcohol dehydrogenases .
Advanced: How does the compound interact with acetylcholinesterase (AChE) in kinetic studies?
Methodological Answer:
- Kinetic Assays: Use Ellman’s method to measure AChE inhibition.
- IC₅₀: Reported at 0.8 µM for related trifluoroethanones.
- Mechanism: Slow-binding inhibition with kon = 1.2 × 10⁴ M⁻¹s⁻¹ and koff = 3 × 10⁻⁴ s⁻¹, suggesting stable enzyme-inhibitor complexes.
- Molecular Docking (AutoDock Vina): The trifluoroethanone group forms hydrogen bonds with catalytic triad residues (His440, Ser200) in AChE. MD simulations (50 ns) confirm stable binding .
Advanced: How can contradictions in reported biological activities of structurally similar analogs be resolved?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability).
- SAR Studies: Vary substituents (e.g., Cl vs. CF₃ at position 3) to isolate electronic vs. steric effects.
- Computational Validation: Overlay docking poses of analogs to identify critical binding interactions. For example, 3-Cl substitution improves hydrophobic packing in AChE’s active site vs. 5-Cl derivatives .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to volatility (BP ~282°C).
- Spill Management: Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste.
- Toxicity Data: LD₅₀ (oral, rat) >2000 mg/kg; avoid inhalation to prevent respiratory irritation .
Advanced: How can Surface-Enhanced Raman Spectroscopy (SERS) be applied to study its interactions in biological systems?
Methodological Answer:
- Substrate Preparation: Gold nanoparticles (20 nm) functionalized with 4-mercaptobenzoic acid (MBA).
- SERS Detection: Monitor Raman shifts at 1077 cm⁻¹ (C=O stretch of trifluoroethanone) and 1580 cm⁻¹ (aromatic ring).
- In Situ Analysis: Track pH-dependent changes in CO₃²⁻ interactions using intensity ratios (I1077/I1580) in tumor microenvironment models .
Advanced: What strategies optimize enantioselective reduction of the ketone group to produce chiral alcohols?
Methodological Answer:
- Biocatalysis: Use engineered alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200.
- Conditions: 20 mM substrate in 1,4-dioxane/water (9:1), 30°C, 24 h.
- Selectivity: evo-1.1.200 achieves >99% ee for (S)-alcohols; Ras-ADH favors (R)-enantiomers.
- Chemocatalysis: Ru-BINAP complexes (1 mol%) in iPrOH afford 92% ee .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification Bottlenecks: Replace column chromatography with continuous flow crystallization (e.g., anti-solvent addition in ethanol/water).
- Reaction Optimization: Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 24 h to 2 h.
- Yield Improvement: Adjust stoichiometry (1.2 eq. trifluoroacetyl chloride) and catalyst loading (10 mol% AlCl₃) .
Advanced: How do electronic effects of fluorine substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis: σpara values (F: +0.06, Cl: +0.23) indicate electron withdrawal, accelerating oxidative addition in Pd-catalyzed couplings.
- DFT Calculations: Fluorine’s electronegativity lowers LUMO energy of aryl halides, facilitating transmetallation.
- Experimental Validation: Compare reaction rates of 3-Cl vs. 3-F derivatives; 3-F analogs show 2x faster coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
